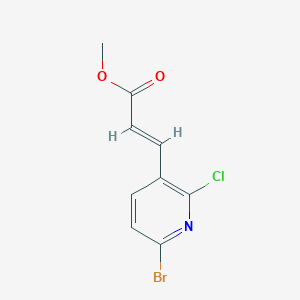

Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate

CAS No.: 1142192-22-0

Cat. No.: VC2816150

Molecular Formula: C9H7BrClNO2

Molecular Weight: 276.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1142192-22-0 |

|---|---|

| Molecular Formula | C9H7BrClNO2 |

| Molecular Weight | 276.51 g/mol |

| IUPAC Name | methyl (E)-3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate |

| Standard InChI | InChI=1S/C9H7BrClNO2/c1-14-8(13)5-3-6-2-4-7(10)12-9(6)11/h2-5H,1H3/b5-3+ |

| Standard InChI Key | HABAMKVCMCFJDP-HWKANZROSA-N |

| Isomeric SMILES | COC(=O)/C=C/C1=C(N=C(C=C1)Br)Cl |

| SMILES | COC(=O)C=CC1=C(N=C(C=C1)Br)Cl |

| Canonical SMILES | COC(=O)C=CC1=C(N=C(C=C1)Br)Cl |

Introduction

Chemical Properties and Structure

Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate features a pyridine ring substituted with bromine and chlorine atoms at positions 6 and 2, respectively, with an acrylate functional group attached at position 3 of the pyridine ring. The compound's structure combines the reactivity of a halogenated heterocycle with the versatility of an α,β-unsaturated ester.

Table 1: Basic Chemical Properties of Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate

| Property | Value |

|---|---|

| IUPAC Name | methyl (E)-3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate |

| Common Name | Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate |

| CAS Number | 1142192-22-0 |

| Molecular Formula | C₉H₇BrClNO₂ |

| Molecular Weight | 276.51 g/mol |

| SMILES | COC(=O)C=CC1=C(N=C(C=C1)Br)Cl |

| InChI | InChI=1S/C9H7BrClNO2/c1-14-8(13)5-3-6-2-4-7(10)12-9(6)11/h2-5H,1H3/b5-3+ |

| InChI Key | HABAMKVCMCFJDP-HWKANZROSA-N |

The "(E)" designation in the IUPAC name indicates that the compound exhibits a trans configuration across the carbon-carbon double bond in the acrylate portion. This stereochemistry is an important structural feature that influences the compound's reactivity and properties in various chemical transformations .

Synthesis Methods

The synthesis of Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate typically involves a reaction between 6-bromo-2-chloropyridine and methyl acrylate. This reaction generally follows a palladium-catalyzed Heck coupling mechanism, which is commonly employed for creating carbon-carbon bonds between aryl halides and alkenes.

The general synthetic procedure includes:

-

Mixing 6-bromo-2-chloropyridine with methyl acrylate in an appropriate solvent

-

Adding a palladium catalyst and a base to facilitate the reaction

-

Heating the mixture under specific conditions

-

Monitoring the reaction progress using thin-layer chromatography

-

Purification of the final product through chromatography or recrystallization techniques

The reaction typically proceeds with good regioselectivity, with the coupling occurring at position 3 of the pyridine ring. The conditions may be modified depending on the scale and specific requirements of the synthesis, but the basic approach remains consistent in the production of this compound.

Applications in Organic Synthesis

Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate serves as a versatile intermediate in synthetic chemistry, enabling the synthesis of more complex molecules with potential biological and pharmaceutical applications. Its utility stems from several key structural features:

-

The α,β-unsaturated ester group allows participation in:

-

Michael addition reactions

-

Cycloaddition reactions (such as Diels-Alder reactions)

-

Reduction reactions

-

Polymerization processes

-

-

The halogenated pyridine ring provides sites for:

-

Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, etc.)

-

Nucleophilic aromatic substitution reactions

-

Further functionalization through directed metalation chemistry

-

-

The ester functionality can undergo:

-

Hydrolysis to the corresponding carboxylic acid

-

Transesterification to other esters

-

Reduction to alcohols

-

Amidation to form amides

-

These transformations allow synthetic chemists to build complex molecular architectures from this relatively simple starting material.

| Hazard Classification | Hazard Statement | Precautionary Measures |

|---|---|---|

| Skin irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling P280: Wear protective gloves/protective clothing |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing |

| Specific target organ toxicity - single exposure (Category 3, Respiratory system) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P271: Use only outdoors or in a well-ventilated area |

Additional safety recommendations include:

-

P312: Call a poison center or doctor if you feel unwell

-

P332+P313: If skin irritation occurs: Get medical advice/attention

-

P337+P313: If eye irritation persists: Get medical advice/attention

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed

-

P405: Store locked up

-

P501: Dispose of contents/container to an approved waste disposal plant

The compound is designated for research use only and should be handled by, or under the direct supervision of, technically qualified individuals familiar with the potential hazards and necessary precautionary measures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume